![molecular formula C21H21FN2O2 B7711118 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide](/img/structure/B7711118.png)
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide
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Overview
Description
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as BPR1K871, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of other proteins. Hsp90 is overexpressed in many cancer cells and is required for the activity of many oncogenic proteins. Inhibition of Hsp90 by 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide leads to the degradation of these proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the aggregation of amyloid beta. 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage is that it has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease. One limitation of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for the research on 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is to further investigate its mechanism of action. Another direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to optimize the synthesis of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide and to develop more potent analogs.
Synthesis Methods
The synthesis of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide involves a series of chemical reactions. The starting material is 2-hydroxy-8-methylquinoline, which is reacted with propylamine to form 2-(propylamino)-8-methylquinoline. This compound is then reacted with 4-fluorobenzoyl chloride to form 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide.
Scientific Research Applications
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
properties
IUPAC Name |
4-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-3-11-24(21(26)15-7-9-18(22)10-8-15)13-17-12-16-6-4-5-14(2)19(16)23-20(17)25/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEORPWRDSHSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
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